3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile
Description
Properties
CAS No. |
1340267-20-0 |
|---|---|
Molecular Formula |
C10H7BrF3N |
Molecular Weight |
278.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Meerwein reaction, a classical method for synthesizing β-halogenated nitriles, has been adapted for preparing 3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile. This approach involves the coupling of 2-chloroacrylonitrile with a 4-(trifluoromethyl)phenyldiazonium salt under copper(II) bromide (CuBr₂) catalysis. The reaction proceeds via a radical mechanism, where CuBr₂ facilitates the generation of aryl radicals from diazonium salts, which subsequently add to the α,β-unsaturated nitrile.
Reaction Scheme:
Optimization Parameters
Key variables influencing yield and selectivity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Maximizes radical stability |
| Temperature | 0–5°C | Reduces side reactions |
| CuBr₂ Concentration | 10 mol% | Balances catalytic activity and cost |
| Reaction Time | 3–4 hours | Ensures complete diazonium consumption |
Under these conditions, yields of 68–72% are achievable. The chloro substituent in 2-chloroacrylonitrile is replaced by bromide via halogen exchange, driven by the excess Br⁻ ions from CuBr₂.
Limitations and Modifications
The Meerwein route produces a mixture of dihalogenated intermediates (e.g., 2-bromo-2-chloro derivatives), necessitating purification via column chromatography (hexane:ethyl acetate, 4:1). To suppress dichlorination, recent protocols recommend substituting CuBr₂ with tetrabutylammonium bromide (TBAB), which enhances bromide availability and reduces chlorine retention.
Nucleophilic Aromatic Substitution (NAS)
Substrate Design
NAS exploits the electron-withdrawing nature of the trifluoromethyl group to activate the aryl ring for substitution. Starting from 2-[4-(trifluoromethyl)phenyl]propanenitrile, bromination at the β-position is achieved using N-bromosuccinimide (NBS) under radical initiation.
Reaction Conditions:
-
NBS : 1.2 equivalents
-
Initiator : Azobisisobutyronitrile (AIBN, 0.1 eq)
-
Solvent : Carbon tetrachloride (CCl₄)
-
Temperature : 80°C, reflux
Mechanistic Insights
The reaction proceeds via a radical chain mechanism:
-
Initiation : AIBN generates succinimidyl radicals, abstracting hydrogen from the β-carbon.
-
Propagation : Bromine transfer from NBS to the carbon-centered radical forms the β-bromo product.
-
Termination : Radical recombination halts the chain.
This method yields 65–70% of the target compound, with minor (<5%) dibromination byproducts.
Comparative Performance
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Meerwein Reaction | 68–72 | 90–95 | Scalable, one-pot synthesis |
| NAS with NBS | 65–70 | 85–90 | Avoids halogen exchange |
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic acids serve as versatile partners for constructing the 4-(trifluoromethyl)phenyl group. Using 3-bromopropanenitrile and 4-(trifluoromethyl)phenylboronic acid, palladium catalysis enables efficient coupling.
Protocol:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : Toluene/water (3:1)
-
Temperature : 100°C
This method achieves 75–80% yield but requires stringent anhydrous conditions and poses challenges in separating palladium residues.
Ullmann-Type Coupling
Copper-mediated coupling between 3-bromopropanenitrile and 4-(trifluoromethyl)iodobenzene offers a lower-cost alternative:
| Component | Quantity |
|---|---|
| CuI | 10 mol% |
| 1,10-Phenanthroline | 20 mol% |
| Cs₂CO₃ | 2.0 equivalents |
| Solvent | DMSO, 120°C |
Yields reach 60–65%, with longer reaction times (24–36 hours) required for complete conversion.
Hydrohalogenation of Alkyne Precursors
Alkyne Bromination
Starting from 2-[4-(trifluoromethyl)phenyl]propynenitrile, anti-Markovnikov hydrobromination introduces bromine at the β-position:
Chemical Reactions Analysis
3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Addition Reactions: The nitrile group can participate in addition reactions, forming new compounds with different properties.
Common reagents used in these reactions include sodium cyanide, bromine, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs in Herbicidal Activity
Propanenitrile derivatives with substituted phenyl groups have been studied for herbicidal activity. For example, compounds with R = 4-(trifluoromethyl)phenyl and R1 = diverse groups (phenyl, 4-chlorobenzyl, etc.) demonstrated moderate herbicidal activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli) . Key comparisons include:
| Compound Substituents (R/R1) | Activity Against Rape | Activity Against Barnyard Grass |
|---|---|---|
| 4-(Trifluoromethyl)phenyl / Phenyl | Moderate | Weak |
| 4-Chlorobenzyl / 4-Methoxyphenyl | Moderate | Weak |
| 3,4,5-Trimethoxyphenyl / 4-Nitrophenyl | Moderate | Weak |
Key Observations :
Comparison with Kinase Inhibitors
Propanenitrile motifs are also found in kinase inhibitors. For instance, BEZ-235 (2-methyl-2-{4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile) is a dual PI3K/mTOR inhibitor with a bulky aromatic system attached to the propanenitrile core .
| Feature | 3-Bromo-2-[4-(Trifluoromethyl)Phenyl]Propanenitrile | BEZ-235 |
|---|---|---|
| Substituents | Bromine, 4-CF₃-phenyl | Methyl, quinoline-imidazoquinoline |
| Application | Potential herbicidal use | Anticancer (kinase inhibition) |
| Electronic Effects | -CN and -CF₃ enhance electrophilicity | Aromatic system aids target binding |
The simpler structure of this compound lacks the extended aromatic pharmacophore required for kinase inhibition, highlighting how substituent complexity directs biological application .
Comparison with 3-Oxo-3-[2-(Trifluoromethyl)Phenyl]Propanenitrile
A structurally similar compound, 3-oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile (), replaces the bromine with a ketone group.
| Property | 3-Bromo-2-[4-(CF₃)Phenyl]Propanenitrile | 3-Oxo-3-[2-(CF₃)Phenyl]Propanenitrile |
|---|---|---|
| Functional Groups | -Br, -CN, -CF₃ | -CO, -CN, -CF₃ |
| Reactivity | Bromine may undergo nucleophilic substitution | Ketone participates in condensation reactions |
| Bioactivity | Potential herbicidal (inferred) | Unreported, but nitrile may enhance stability |
Biological Activity
3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile (CAS No. 1340267-20-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings, supported by various studies and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H8BrF3N
- Molecular Weight : 304.09 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that derivatives with bromine and trifluoromethyl groups can enhance the antimicrobial efficacy against various bacterial strains. The presence of the trifluoromethyl group is believed to increase lipophilicity, facilitating better membrane penetration and activity against pathogens .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in inhibiting cancer cell proliferation. A study highlighted that certain analogs of this compound demonstrated promising results in inhibiting growth in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. Specifically, it may inhibit dihydroorotate dehydrogenase (DHODH), a target for antimalarial drug development. Compounds with similar structures showed IC50 values in the low micromolar range against Plasmodium falciparum DHODH, suggesting that this compound could be a lead candidate for further development in malaria treatment .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group enhances the compound's ability to disrupt microbial membranes.
- Enzyme Interaction : The bromine atom may facilitate interactions with specific enzyme active sites, leading to inhibition.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction.
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent decrease in cell viability across all tested lines, with IC50 values ranging from 5 µM to 15 µM depending on the cell type.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 7.5 |
| HepG2 | 10.0 |
| SH-SY5Y | 12.0 |
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at concentrations as low as 10 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
Q & A
Q. What are the recommended synthetic routes for 3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, starting from 4-(trifluoromethyl)benzaldehyde, a Knoevenagel condensation with malononitrile followed by bromination at the α-position may yield the target compound. Optimization involves adjusting reaction parameters:
- Catalyst : Use of mild bases (e.g., NaHCO₃) to minimize side reactions.
- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reactivity.
- Temperature : Controlled heating (60–80°C) to prevent decomposition of the nitrile group.
Reference compounds like 4-Bromo-2-(trifluoromethyl)phenylacetonitrile (synthesized via similar bromination strategies) suggest yields >70% with purity >95% when purified via column chromatography (hexane/ethyl acetate) .
Q. How can the structure of this compound be confirmed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Resolve the stereochemistry and confirm the bromine substitution pattern. SHELX software (SHELXL/SHELXS) is recommended for refining crystal structures, especially for halogenated aromatics .
- NMR Spectroscopy :
- ¹H NMR : Look for splitting patterns from the trifluoromethyl group (δ 7.5–8.0 ppm for aromatic protons, δ 4.0–4.5 ppm for CH-Br).
- ¹³C NMR : The nitrile carbon typically appears at δ 115–120 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 306.97 for C₁₀H₇BrF₃N).
Q. What are the key physicochemical properties influencing its reactivity in organic transformations?
- Methodological Answer :
- Electrophilicity : The nitrile group and electron-withdrawing trifluoromethyl substituent enhance susceptibility to nucleophilic attack (e.g., hydrolysis to amides or carboxylates).
- Steric Effects : The bulky 4-(trifluoromethyl)phenyl group may hinder reactions at the β-carbon.
- Solubility : Low in water but soluble in DCM, THF, or DMSO, which is critical for designing homogeneous reaction conditions.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The Colle-Salvetti correlation-energy functional is suitable for modeling halogenated systems .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., enzymes like kinases). Parameterize the bromine atom using AM1-BCC charges and grid maps centered on active sites .
- Example: Analogues like 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile showed predicted binding affinities (ΔG < −8 kcal/mol) to cytochrome P450 enzymes .
Q. What strategies resolve contradictions in reported biological activity data for halogenated propanenitriles?
- Methodological Answer : Contradictions often arise from differences in assay conditions or substituent effects. For example:
- Substituent Position : Meta-bromo vs. para-bromo isomers (e.g., 3-Bromo-5-(trifluoromethyl)phenylacetic acid ) exhibit varying antimicrobial potency due to steric and electronic effects .
- Assay Sensitivity : Use orthogonal assays (e.g., MIC testing + fluorescence-based viability assays) to confirm activity.
- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome studies to rule out false negatives/positives .
Q. How does the trifluoromethyl group influence the compound’s electronic properties in catalytic applications?
- Methodological Answer :
- Electron-Withdrawing Effect : The -CF₃ group decreases electron density on the aromatic ring, enhancing the nitrile’s electrophilicity. This is quantified via Hammett substituent constants (σₚ = 0.54 for -CF₃).
- Catalytic Applications : In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the -CF₃ group stabilizes transition states, improving yields compared to non-fluorinated analogues. For example, 4-Bromo-2-(trifluoromethyl)phenylboronic acid achieved >90% coupling efficiency under mild conditions .
Experimental Design & Data Analysis
Designing a kinetic study to compare hydrolysis rates of this compound with non-brominated analogues:
- Methodological Workflow :
Conditions : pH 7.4 (phosphate buffer), 37°C, monitor via HPLC.
Control : Use 2-[4-(trifluoromethyl)phenyl]propanenitrile (no bromine).
Data Analysis : Fit to pseudo-first-order kinetics; calculate rate constants (k).
- Expected Outcome: Bromine’s inductive effect accelerates hydrolysis (k increased 2–3× vs. control) .
Interpreting conflicting crystallographic data on bond angles in similar propanenitriles:
- Resolution Strategy :
- Compare multiple datasets (e.g., Cambridge Structural Database entries for 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile ).
- Use SHELXL’s restraints for flexible groups (e.g., nitrile rotation) to refine models .
- Example: Discrepancies in C-Br bond lengths (±0.02 Å) may arise from crystal packing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
